1-(Methanesulfinyl)-4-(methylsulfanyl)benzene
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Overview
Description
1-(Methanesulfinyl)-4-(methylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a methanesulfinyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-4-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the sulfoxidation of 4-(methylsulfanyl)benzene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-(methylsulfanyl)benzene in an appropriate solvent, such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfinyl)-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, alkyl halides
Major Products:
Oxidation: 1-(Methanesulfonyl)-4-(methylsulfanyl)benzene.
Reduction: 4-(Methylsulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
1-(Methanesulfinyl)-4-(methylsulfanyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Methanesulfinyl)-4-(methylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Methanesulfonyl)-4-(methylsulfanyl)benzene: Similar structure but with a sulfone group instead of a sulfoxide.
4-(Methylsulfanyl)benzene: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
1-(Methanesulfinyl)-4-(methylsulfonyl)benzene: Contains both sulfoxide and sulfone groups, offering different reactivity and applications.
Properties
CAS No. |
71790-50-6 |
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Molecular Formula |
C8H10OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
1-methylsulfanyl-4-methylsulfinylbenzene |
InChI |
InChI=1S/C8H10OS2/c1-10-7-3-5-8(6-4-7)11(2)9/h3-6H,1-2H3 |
InChI Key |
MPSHFDFKCWGRAP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
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